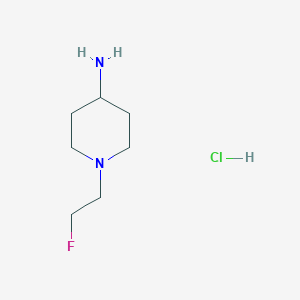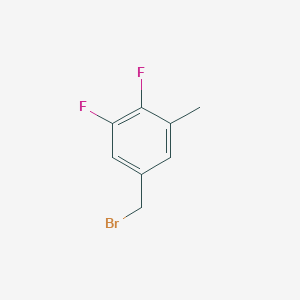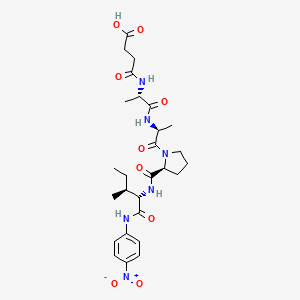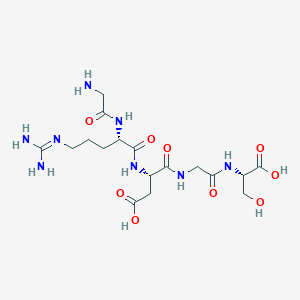![molecular formula C8H11NO B1447126 8-Oxabicyclo[3.2.1]octane-3-carbonitrile CAS No. 855386-64-0](/img/structure/B1447126.png)
8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Descripción general
Descripción
8-Oxabicyclo[3.2.1]octane-3-carbonitrile is a chemical compound with the molecular formula C8H11NO . It is a member of the class of compounds known as oxabicyclo octanes .
Synthesis Analysis
The synthesis of 8-oxabicyclo[3.2.1]octanes has been achieved through various methods. One such method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . Another method involves the use of gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .
Molecular Structure Analysis
The molecular structure of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile is characterized by an oxabicyclo octane core . Further analysis of the molecular structure can be found in various studies .
Chemical Reactions Analysis
The chemical reactions involving 8-Oxabicyclo[3.2.1]octane-3-carbonitrile are diverse. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction has been successfully developed . Other reactions include a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile include a molecular weight of 137.18 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can also be found .
Aplicaciones Científicas De Investigación
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is a central core in the family of tropane alkaloids, which are known for their wide range of biological activities. Research has been directed towards the preparation of this structure in a stereoselective manner. This compound serves as a key intermediate in the enantioselective construction of tropane alkaloids .
Asymmetric 1,3-Dipolar Cycloadditions
This compound is utilized in the first reported example of asymmetric 1,3-dipolar cycloadditions involving diazo imine-derived cyclic azomethine ylides. The process uses a rhodium (II) complex/chiral Lewis acid binary system to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Organic Synthesis Intermediates
8-Oxabicyclo[3.2.1]octanes are valuable synthetic intermediates in organic synthesis. They can be stereospecifically transformed into chiral monocyclic or linear compounds through various ring-opening reactions .
Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction
An improved synthesis method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method promotes the efficient construction of 8-oxabicyclo octanes and their analogs with a wide substrate scope .
Aldol Cyclization
The compound is also involved in aldol cyclization processes. This is a crucial step in the synthesis of various organic molecules, where the compound acts as a precursor in the reaction sequence .
Stereochemical Control in Synthesis
In certain methodologies, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture. This is particularly important in the synthesis of complex molecules where stereochemistry plays a critical role .
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
8-Oxabicyclo[3.2.1]octane-3-carbonitrile interacts with its targets through chemical reactions. It’s used in the synthesis of other organic compounds, where it can undergo various transformations . For instance, it can undergo gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .
Biochemical Pathways
It’s used in the synthesis of other organic compounds, suggesting that it could be involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .
Result of Action
As a compound used in synthesis, its effects would be seen in the properties of the resulting compounds .
Action Environment
The action, efficacy, and stability of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile can be influenced by various environmental factors. For instance, certain reactions involving this compound are promoted by specific catalysts, such as gold (I) in the case of tandem 1,3-acyloxy migration/Ferrier rearrangement . The specific conditions under which these reactions occur can also affect the compound’s action and stability .
Propiedades
IUPAC Name |
8-oxabicyclo[3.2.1]octane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUUNYOCQXPUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxabicyclo[3.2.1]octane-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)

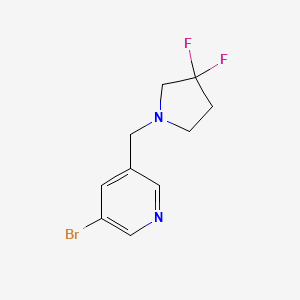
![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
